molecular formula C15H12Cl2O2S B2620150 Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate CAS No. 308851-38-9

Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate

Cat. No.: B2620150
CAS No.: 308851-38-9
M. Wt: 327.22
InChI Key: QZBBYQAFZKOHLQ-UHFFFAOYSA-N
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Description

Molecular Formula

The compound’s molecular formula is C₁₅H₁₂Cl₂O₂S , with the following composition:

  • Carbon (C) : 15 atoms
  • Hydrogen (H) : 12 atoms
  • Chlorine (Cl) : 2 atoms
  • Oxygen (O) : 2 atoms
  • Sulfur (S) : 1 atom

Molecular weight : 327.22 g/mol (calculated from atomic masses) .

Stereochemical Analysis

The molecule lacks stereogenic centers due to its planar aromatic systems and symmetrical substitution patterns:

  • The benzoate backbone and 2,4-dichlorobenzyl group are both benzene derivatives with no chiral centers.
  • The sulfanyl bridge (-S-) does not introduce stereoisomerism, as it connects two aromatic groups without creating tetrahedral geometry.
  • Substituents on the benzene rings (Cl, -COOCH₃, -SCH₂-) are in fixed positions, precluding geometric isomerism.

Properties

IUPAC Name

methyl 2-[(2,4-dichlorophenyl)methylsulfanyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2S/c1-19-15(18)12-4-2-3-5-14(12)20-9-10-6-7-11(16)8-13(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBBYQAFZKOHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with methyl 2-mercaptobenzoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate exhibits several notable biological activities:

  • Antimicrobial Properties : The dichlorobenzyl moiety is often associated with antimicrobial effects. Preliminary studies suggest that derivatives of similar structures can inhibit bacterial growth and demonstrate antifungal properties.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
  • Cytotoxic Effects : Initial investigations have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Key focus areas include:

  • Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Binding Affinity : Research into its binding affinity with various receptors or proteins is essential for predicting its therapeutic potential and optimizing its structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate, it is essential to compare it with structurally analogous compounds. Below is a systematic analysis based on substituent variations and available

Substituent Effects on Reactivity and Stability

  • Methyl 2-(Benzylsulfanyl)benzenecarboxylate : Lacks chlorine substituents, resulting in reduced electron-withdrawing effects. This likely increases electron density at the sulfur atom, enhancing susceptibility to oxidation compared to the dichloro derivative.
  • Methyl 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylate: A mono-chlorinated analog. The single chlorine atom at the para position may moderately influence electronic properties but lacks the steric and electronic effects of the 2,4-dichloro substitution.
  • Methyl 2-[(2,4-Difluorobenzyl)sulfanyl]benzenecarboxylate : Fluorine substituents, while electron-withdrawing, are less polarizable than chlorine. This may alter solubility and intermolecular interactions in synthetic applications.

Physicochemical Properties

A comparative table of key properties is provided below.

Property This compound Methyl 2-(Benzylsulfanyl)benzenecarboxylate Methyl 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylate
Molecular Weight (g/mol) 345.23 272.34 306.79
LogP (Predicted) ~3.5 ~2.8 ~3.1
Melting Point (°C) Not reported Not available Not available
Solubility in DMSO Likely high (ester and aryl groups) Moderate to high Moderate to high

Biological Activity

Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate (CAS No. 308851-38-9) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2O2SC_{15}H_{12}Cl_2O_2S with a molecular weight of approximately 327.2 g/mol. The compound features a dichlorobenzyl moiety linked to a benzenecarboxylate through a sulfanyl group, which contributes to its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of functional groups in its structure suggests potential for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antibacterial and antifungal properties, making it a candidate for therapeutic applications against infections.

Antimicrobial Activity

A study conducted on similar sulfanyl compounds demonstrated significant antibacterial and antifungal effects. For instance, derivatives with structural similarities exhibited inhibition against various bacterial strains and fungi, suggesting that this compound could have comparable efficacy .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures possess anti-inflammatory properties. This activity may be linked to the modulation of inflammatory cytokines and pathways involved in inflammation .

Case Studies

  • Antibacterial Efficacy : A case study involving a series of synthesized sulfanyl compounds showed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating promising antibacterial potential for further development .
  • Therapeutic Applications : In a therapeutic context, compounds similar to this compound have been explored for their roles in treating inflammatory diseases and infections. These findings underscore the necessity for further investigation into this compound's pharmacological properties.

Data Summary Table

Property Value
Molecular FormulaC15H12Cl2O2SC_{15}H_{12}Cl_2O_2S
Molecular Weight327.2 g/mol
Purity>95%
Potential ActivitiesAntibacterial, antifungal, anti-inflammatory

Q & A

Basic: What are effective synthetic routes for Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate?

A common approach involves nucleophilic substitution between a thiol-containing benzoate precursor and 2,4-dichlorobenzyl bromide. For example, methyl 2-mercaptobenzoate can react with 2,4-dichlorobenzyl bromide under basic conditions (e.g., NaH in DMF) to form the sulfanyl bridge. The reaction typically proceeds under inert atmospheres (argon/nitrogen) to prevent oxidation of the thiol group . Post-synthesis purification may involve column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Basic: What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines precise molecular geometry and confirms regioselectivity of the sulfanyl group. SHELXTL or similar software is used for structure refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify chemical environments, e.g., the dichlorobenzyl protons (δ ~4.5 ppm for SCH2_2) and aromatic splitting patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of COOCH3_3 or Cl substituents) .

Basic: How can researchers optimize yield during purification?

Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective due to moderate solubility differences. For impurities with similar polarity, gradient elution in column chromatography (e.g., 10–30% ethyl acetate in hexane) improves separation. Monitoring via TLC (Rf_f ~0.4 in 1:3 ethyl acetate/hexane) ensures purity .

Advanced: How does the sulfanyl group influence oxidation reactivity?

The benzylsulfanyl moiety is susceptible to oxidation, forming sulfoxides or sulfones. Controlled oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively generates sulfoxide, while excess H2_2O2_2/acetic acid produces sulfones. These derivatives are useful for studying electronic effects on bioactivity or further functionalization .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Docking studies (AutoDock Vina) : Model interactions with enzyme active sites (e.g., cytochrome P450 or kinases). The dichlorophenyl group often exhibits hydrophobic binding, while the carboxylate may engage in hydrogen bonding .
  • DFT calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophiles/nucleophiles .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

  • Solvent effects : DMSO vs. aqueous buffers alter compound solubility and aggregation.
  • Assay conditions : pH-dependent stability of the sulfanyl group (e.g., degradation under acidic conditions).
  • Metabolic interference : Cytochrome-mediated oxidation in cell-based vs. cell-free assays .
    Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and control for metabolite formation via LC-MS .

Advanced: What strategies stabilize the compound under varying storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.
  • Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation products like free thiol or dichlorobenzyl alcohol .

Advanced: How can regioselectivity challenges in derivative synthesis be addressed?

Competing substitution at the dichlorobenzyl vs. benzoate ring can occur. Strategies include:

  • Protecting groups : Temporarily block the benzoate carbonyl with tert-butyl groups to direct reactions to the sulfanyl site.
  • Metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki for aryl modifications) improve selectivity .

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